molecular formula C10H19ClO3S B13614976 2-((Cyclopropylmethoxy)methyl)pentane-1-sulfonyl chloride

2-((Cyclopropylmethoxy)methyl)pentane-1-sulfonyl chloride

Katalognummer: B13614976
Molekulargewicht: 254.77 g/mol
InChI-Schlüssel: JDFSPGXKQPLJOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((Cyclopropylmethoxy)methyl)pentane-1-sulfonyl chloride is a chemical compound with the molecular formula C10H19ClO3S. It is known for its unique structure, which includes a cyclopropyl group, a methoxy group, and a sulfonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Cyclopropylmethoxy)methyl)pentane-1-sulfonyl chloride typically involves the reaction of cyclopropylmethanol with a suitable sulfonyl chloride precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl chloride group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and reaction time, are carefully monitored to optimize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-((Cyclopropylmethoxy)methyl)pentane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride.

    Oxidation Reactions: It can undergo oxidation to form sulfonic acid derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as pyridine or triethylamine.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products Formed

    Substitution Reactions: Sulfonamide or sulfonate derivatives.

    Reduction Reactions: Sulfonyl hydride.

    Oxidation Reactions: Sulfonic acid derivatives.

Wissenschaftliche Forschungsanwendungen

2-((Cyclopropylmethoxy)methyl)pentane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.

    Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-((Cyclopropylmethoxy)methyl)pentane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles, such as amines, alcohols, and thiols, to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methanesulfonyl chloride: A simpler sulfonyl chloride compound with a single carbon chain.

    Benzenesulfonyl chloride: Contains an aromatic benzene ring instead of a cyclopropyl group.

    Tosyl chloride: A commonly used sulfonyl chloride with a toluene group.

Uniqueness

2-((Cyclopropylmethoxy)methyl)pentane-1-sulfonyl chloride is unique due to its cyclopropyl group, which imparts specific steric and electronic properties. This makes it a valuable reagent in organic synthesis, particularly for introducing sulfonyl chloride groups into complex molecules.

Eigenschaften

Molekularformel

C10H19ClO3S

Molekulargewicht

254.77 g/mol

IUPAC-Name

2-(cyclopropylmethoxymethyl)pentane-1-sulfonyl chloride

InChI

InChI=1S/C10H19ClO3S/c1-2-3-10(8-15(11,12)13)7-14-6-9-4-5-9/h9-10H,2-8H2,1H3

InChI-Schlüssel

JDFSPGXKQPLJOW-UHFFFAOYSA-N

Kanonische SMILES

CCCC(COCC1CC1)CS(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.